5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide
Overview
Description
5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide is a chemical compound with the molecular formula C11H11BrFNO and a molecular weight of 272.11 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide is PDE10A (phosphodiesterase 10A) . PDE10A is a protein with a remarkable localization, as it is abundant only in brain tissue .
Mode of Action
This compound acts as a potent inhibitor of PDE10A . By inhibiting PDE10A, it modulates the levels of cyclic nucleotides, which are key secondary messengers in the brain. This can lead to changes in signal transduction pathways and ultimately alter the function of neurons.
Preparation Methods
The synthesis of 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides using oxidizing agents such as potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Scientific Research Applications
5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide can be compared with other similar compounds, such as:
2-Bromo-5-fluoro-N-methylbenzamide: Similar in structure but with a methyl group instead of a cyclopropyl group.
3-Amino-4-methylbenzamide: Contains an amino group instead of a bromine and fluorine atoms.
N-Methylbenzamide: Lacks the bromine, fluorine, and cyclopropyl groups, making it less complex.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical properties and applications.
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-6-4-10(13)8(5-9(6)12)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYNTQZELODLIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)NC2CC2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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